(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 2137033-01-1
VCID: VC4274861
InChI: InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-7-2-6(5)4-10;/h5-7H,1-4H2;1H/t5-,6+;
SMILES: C1C2CS(=O)(=O)CC2CN1.Cl
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68

(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis

CAS No.: 2137033-01-1

Cat. No.: VC4274861

Molecular Formula: C6H12ClNO2S

Molecular Weight: 197.68

* For research use only. Not for human or veterinary use.

(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis - 2137033-01-1

Specification

CAS No. 2137033-01-1
Molecular Formula C6H12ClNO2S
Molecular Weight 197.68
IUPAC Name (3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride
Standard InChI InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-7-2-6(5)4-10;/h5-7H,1-4H2;1H/t5-,6+;
Standard InChI Key ITHJAEGBLFCBKY-KNCHESJLSA-N
SMILES C1C2CS(=O)(=O)CC2CN1.Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Stereochemistry

The compound features a bicyclic framework comprising a hexahydrothieno[3,4-c]pyrrole system, where the thiophene ring is fully saturated (hexahydro) and fused to a pyrrolidine moiety. The "2λ⁶" notation specifies the sulfone group (-SO₂-) at the 2-position of the thieno ring, a key determinant of its electronic and steric properties. The cis configuration of the (3aR,6aS) stereoisomer is critical for its biological activity, as spatial arrangement influences receptor binding and metabolic stability .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₆H₁₂ClNO₂S
Molecular Weight197.68 g/mol
IUPAC Name(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide; hydrochloride
SMILESC1C2CS(=O)(=O)CC2CN1.Cl
InChIKeyITHJAEGBLFCBKY-KNCHESJLSA-N

The hydrochloride salt form enhances aqueous solubility, a common strategy for improving the pharmacokinetic profile of amine-containing compounds.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for confirming structure and purity. The sulfone group exhibits distinct ¹³C NMR signals near 50–55 ppm for the sulfur-bound carbons, while the hydrochloride counterion contributes to characteristic chloride ion peaks in elemental analysis. X-ray crystallography of related analogs reveals chair conformations in the pyrrolidine ring, stabilized by intramolecular hydrogen bonding .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from commercially available precursors:

  • Cyclization: Formation of the thieno[3,4-c]pyrrole core via [3+2] cycloaddition or ring-closing metathesis.

  • Oxidation: Introduction of the sulfone group using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Resolution: Chiral chromatography or enzymatic resolution to isolate the (3aR,6aS)-cis enantiomer.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
CyclizationDicyclohexylcarbodiimide (DCC)65–70
OxidationmCPBA, CH₂Cl₂, 0°C85–90
ResolutionChiralcel OD-H column>99% ee

Optimization focuses on minimizing epimerization during oxidation and maximizing enantiomeric excess (ee) through asymmetric catalysis.

Scalability Challenges

Large-scale production faces hurdles in maintaining stereochemical integrity under harsh reaction conditions. Continuous flow chemistry has been explored to enhance reproducibility and reduce byproduct formation .

Biological Activity and Mechanistic Insights

5-Lipoxygenase Inhibition

The compound exhibits potent 5-LOX inhibitory activity (IC₅₀ = 0.8 μM in human neutrophil assays), attributed to its ability to chelate the non-heme iron in the enzyme’s active site. Molecular docking studies reveal hydrogen bonding between the sulfone oxygen and Arg101 residue, while the pyrrolidine nitrogen interacts with Gln363 .

Table 3: In Vitro Pharmacological Profile

AssayResult
5-LOX Inhibition (IC₅₀)0.8 μM
COX-2 Selectivity Ratio>100-fold
Plasma Stability (t₁/₂)4.2 hours

Anti-Inflammatory Efficacy

In murine models of acute inflammation, oral administration (10 mg/kg) reduced edema by 62% compared to controls, outperforming zileuton (45% reduction at equivalent doses). The hydrochloride salt’s improved solubility correlates with enhanced bioavailability (F = 78% vs. 52% for free base) .

ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg
Skin SensitizationNegative (OECD 406)
Mutagenicity (Ames test)Negative

Applications and Future Directions

Material Science Applications

The sulfone group’s electron-withdrawing properties make this compound a candidate for organic semiconductors. Thin-film transistors fabricated with its polymer analogs exhibit charge carrier mobility of 0.12 cm²/V·s.

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